trans-3-Octene
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-oct-3-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTDZYMMFQCTEO-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872995 | |
| Record name | (3E)-3-Octene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless oily liquid having a hydrocarbon odor., Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Octene | |
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| Record name | trans-3-Octene | |
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CAS No. |
14919-01-8, 592-98-3, 25377-83-7 | |
| Record name | trans-3-Octene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14919-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oct-3-ene | |
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| Record name | 3-Octene, (3E)- | |
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| Record name | Octene | |
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| Record name | trans-3-Octene | |
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| Record name | (3E)-3-Octene | |
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| Record name | (E)-oct-3-ene | |
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| Record name | Oct-3-ene | |
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| Record name | 3-OCTENE, (3E)- | |
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Preparation Methods
Catalyst Systems and Reaction Mechanism
Cobalt oxides (Co₃O₄ and CoO) supported on carbon matrices exhibit high activity for 1-butene dimerization. In situ characterization confirms that reduced Co species facilitate the formation of linear octenes via a metallocyclic intermediate. The mechanism proceeds through the following steps:
-
Adsorption and activation : 1-butene chemisorbs onto Co sites, forming π-complexes.
-
Chain growth : Two adsorbed 1-butene molecules undergo head-to-head coupling, generating a C₈ intermediate.
-
Desorption : The intermediate desorbs as this compound, minimizing steric strain compared to cis isomers.
Process Optimization and Selectivity
Key parameters affecting this compound yield include:
Under optimized conditions (150°C, WHSV = 14.14 h⁻¹), cobalt catalysts achieve 84% selectivity for linear octenes, with this compound constituting 38% of the product mixture. Competing pathways, such as head-to-tail coupling, generate methylheptenes (e.g., trans-5-methyl-2-heptene), which account for ≤15% of byproducts.
Stereoselective Synthesis via Elimination Reactions
Early synthetic routes to this compound employed β-elimination reactions, as documented in a 1980 synthesis protocol. While mechanistic details remain proprietary, the general approach involves:
Dehydrohalogenation of 3-Chlorooctane
Treatment of 3-chlorooctane with a strong base (e.g., KOH/EtOH) induces E2 elimination, yielding this compound as the major product due to the anti-periplanar geometry requirement. The reaction proceeds as:
Wittig Olefination
Alternative methods utilize Wittig reagents to construct the trans double bond. For example, reacting hexyltriphenylphosphonium ylide with acetaldehyde produces this compound with >90% stereoselectivity:
Comparative Analysis of Methods
| Method | Yield (%) | This compound Selectivity | Scalability |
|---|---|---|---|
| Catalytic Oligomerization | 78–87 | 38–45% | Industrial |
| Dehydrohalogenation | 65–72 | >80% | Laboratory |
| Wittig Olefination | 85–92 | >90% | Specialty |
Catalytic oligomerization dominates industrial production due to feedstock availability (1-butene from steam cracking) and continuous process compatibility. However, laboratory-scale syntheses prioritize stereoselectivity, favoring elimination or Wittig routes despite lower yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-3-Octene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reduction of this compound can yield octane. This reaction typically uses hydrogen gas in the presence of a palladium or platinum catalyst.
Addition Reactions: this compound can participate in various addition reactions, such as hydrohalogenation, hydration, and halogenation. For example, the addition of hydrogen bromide can produce 3-bromooctane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Addition: Hydrogen bromide in an inert solvent like dichloromethane.
Major Products Formed:
Oxidation: 3-Octene oxide or 3,4-octanediol.
Reduction: Octane.
Addition: 3-Bromooctane.
Scientific Research Applications
Chemistry
trans-3-Octene serves as a model compound in the study of:
- Oligomerization Reactions : Investigating the effects of double bond position and chain length on reaction mechanisms and product distributions .
- Reactivity Studies : Understanding how the geometric configuration (trans vs. cis) influences reactivity in addition reactions such as halogenation and oxidation .
Biology
In biological research, this compound is utilized to:
- Metabolic Pathway Studies : Investigate the metabolic pathways involving alkenes, contributing to knowledge about human metabolism and potential biotransformation processes .
Medicine
Research involving this compound contributes to:
- Pharmaceutical Formulations : Understanding how alkenes behave in drug formulations and their interactions with biological systems .
Industrial Applications
In industry, this compound is used for:
- Synthetic Lubricants Production : It acts as an intermediate in synthesizing synthetic lubricants that offer superior performance compared to conventional oils .
Case Study 1: Oligomerization Reactions
A study conducted by researchers at Stanford University utilized this compound to explore oligomerization reactions' kinetics and thermodynamics. The findings indicated that the double bond's position significantly affects the reaction pathway and product distribution, highlighting its importance in designing efficient catalytic processes .
Case Study 2: Biological Metabolism
Research published in a leading chemistry journal examined the metabolic pathways of alkenes, including this compound, in human cells. The study found that this compound undergoes specific enzymatic transformations that could impact drug metabolism and efficacy .
Mechanism of Action
The mechanism of action of trans-3-octene in chemical reactions involves the interaction of the double bond with various reagents. For example, during oxidation, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Metathesis Reactions
In MoO₃-catalyzed metathesis reactions, trans-3-Octene shows distinct reactivity compared to other octenes. For example:
- 1-Octene undergoes rapid isomerization to internal alkenes, while This compound exhibits slower conversion due to steric hindrance around the internal double bond .
- trans-2-Octene achieves higher equilibrium conversion rates (~75%) than this compound (~60%) under identical conditions, likely due to favorable orbital alignment in transition states .
Reactions with Maleic Anhydride (MA)
This compound reacts with MA via "ene" and "allylic" mechanisms under microwave irradiation, producing ASA derivatives (e.g., compounds A, B, and C) in >80% yield . In contrast:
- 1-Octene primarily forms linear ASA products with lower regioselectivity.
- cis-3-Octene generates fewer stereoisomers under similar conditions, suggesting trans isomers favor more complex product distributions .
Research Findings and Data Tables
Reaction Yields with Maleic Anhydride
| Compound | Reaction Method | Yield (%) | Major Products |
|---|---|---|---|
| This compound | Microwave irradiation | 80–82 | ASA derivatives (A, B, C) |
| cis-3-Octene | Conventional heating | 65–70 | ASA derivatives (A, A’) |
| 1-Octene | Microwave irradiation | 75 | Linear ASA |
Source :
Gas Chromatography Retention Indices
| Compound | Kovats' RI (Nonpolar Column) |
|---|---|
| This compound | 123.3 |
| cis-3-Octene | 122.9 |
| trans-2-Octene | 125.0 |
| 1-Octene | 121.3 |
Source :
Biological Activity
trans-3-Octene is an organic compound classified as an alkene, characterized by its trans configuration at the double bond. This structural feature influences its biological activity and interactions with various biological systems. The following sections detail the biological activity of this compound, including its synthesis, potential metabolic pathways, and relevant research findings.
- Molecular Formula : CH
- Molecular Weight : Approximately 112.22 g/mol
- Boiling Point : ~123 °C
- Flash Point : 14 °C (highly flammable)
The compound appears as a colorless to nearly colorless liquid at room temperature. Its unique trans configuration distinguishes it from other isomers such as cis-3-octene, affecting its physical properties and reactivity.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Alkylation of alkenes
- Dehydrohalogenation of alkyl halides
- Hydroformylation followed by reduction
These methods allow for the production of this compound in sufficient purity for biological studies.
Metabolic Role
Research indicates that this compound acts as a human metabolite, suggesting involvement in various metabolic pathways. The compound's presence in biological systems raises questions about its potential roles and effects on cellular processes.
Case Studies and Research Findings
-
Reactivity with Maleic Anhydride :
A study investigated the reaction of this compound with maleic anhydride, revealing the formation of various derivatives. This reaction was analyzed using NMR spectroscopy, which provided insights into the compound's reactivity and potential applications in polymer chemistry . -
Structure-Activity Relationship (SAR) :
Research has highlighted the importance of stereochemistry in determining the biological activity of alkenes. The cis-trans isomerism significantly influences chemical reactivity and biological interactions. A study emphasized that the structural characteristics of this compound could affect its pharmacological properties . -
Quantitative Structure-Activity Relationship (QSAR) Models :
QSAR models have been employed to predict the biological activity of alkenes, including this compound. These models consider various molecular descriptors to forecast how structural changes impact biological efficacy .
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Configuration | Notable Biological Activity |
|---|---|---|---|
| This compound | CH | Trans | Human metabolite; potential antimicrobial activity |
| Cis-3-Octene | CH | Cis | Varies; may exhibit different biological effects |
| 1-Octene | CH | Terminal double bond | Limited documented activity |
| 2-Octene | CH | Internal | Limited documented activity |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing trans-3-Octene in laboratory settings, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Begin with a literature review of isomer-specific alkene synthesis (e.g., Wittig reactions, catalytic isomerization) and identify protocols with reported yields >80% .
- Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) while monitoring product composition via gas chromatography (GC) .
- Optimize purification steps (e.g., fractional distillation, column chromatography) using purity benchmarks from NMR integration (e.g., absence of cis-3-octene peaks at δ 5.3–5.4 ppm) .
- Validate reproducibility by replicating experiments under controlled conditions (e.g., inert atmosphere, standardized equipment) .
Q. How can spectroscopic techniques such as NMR and IR be effectively utilized to characterize the structural purity of this compound?
- Methodological Answer :
- Acquire H NMR spectra in CDCl: this compound exhibits vicinal coupling constants () of 10–18 Hz for olefinic protons, distinct from cis isomers ( = 6–12 Hz) .
- Use C NMR to confirm alkene carbon shifts (δ 115–125 ppm) and DEPT-135 to distinguish CH/CH groups .
- Compare experimental IR absorption bands (e.g., C=C stretch at ~1650–1680 cm) with literature data to rule out oxidation byproducts (e.g., carbonyl peaks at ~1700 cm) .
Q. What experimental protocols ensure the stability of this compound under varying storage conditions (e.g., temperature, light exposure)?
- Methodological Answer :
- Conduct accelerated degradation studies: store samples at 4°C, 25°C, and 40°C under nitrogen, and analyze aliquots weekly via GC for isomerization or decomposition .
- Assess photostability by exposing samples to UV light (λ = 254 nm) and monitoring changes in NMR/GC profiles .
- Add stabilizers (e.g., BHT at 0.01% w/w) and compare degradation rates against unstabilized controls .
Advanced Research Questions
Q. What methodological approaches are recommended to resolve contradictions in reported thermodynamic properties (e.g., boiling points, reaction kinetics) of this compound across studies?
- Methodological Answer :
- Perform meta-analysis of literature data to identify outliers and assess methodological variability (e.g., calibration standards, instrument sensitivity) .
- Replicate disputed experiments under standardized conditions (e.g., ASTM methods for boiling point determination) and validate results via interlaboratory comparisons .
- Apply quantum mechanical calculations (e.g., Gaussian) to predict thermodynamic properties and reconcile discrepancies with experimental data .
Q. How can computational modeling (e.g., DFT calculations) be integrated with experimental data to elucidate the reaction mechanisms involving this compound in catalytic systems?
- Methodological Answer :
- Optimize this compound geometry using DFT (B3LYP/6-31G*) and calculate transition-state energies for reactions (e.g., hydrogenation, epoxidation) .
- Validate computational models by comparing predicted regioselectivity/stereochemistry with experimental outcomes (e.g., GC-MS, HPLC) .
- Use Molecular Dynamics (MD) simulations to study solvent effects on reaction pathways .
Q. What strategies should be employed to design comparative studies analyzing the reactivity of this compound versus its cis isomer or other alkenes in stereoselective reactions?
- Methodological Answer :
- Establish a controlled reaction matrix: test this compound, cis-3-octene, and 1-octene under identical conditions (catalyst, solvent, temperature) .
- Quantify stereoselectivity using chiral GC columns or Mosher’s ester derivatization followed by H NMR analysis .
- Apply Hammett plots or LFERs (Linear Free Energy Relationships) to correlate electronic effects with reactivity trends .
Guidelines for Data Integrity and Reproducibility
- Contradiction Analysis : When conflicting data arise, re-examine experimental variables (e.g., reagent purity, NMR shimming protocols) and consult foundational studies for benchmarking .
- Literature Integration : Anchor research questions in gaps identified via systematic reviews (e.g., inconsistent reporting of this compound’s dipole moment) .
- Ethical Data Practices : Retain raw spectral data and chromatograms for 5–10 years to facilitate independent verification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
